(S)-2-(4-Methoxybutyl)-piperazine is a chiral compound belonging to the piperazine class of organic compounds. It features a piperazine ring substituted with a 4-methoxybutyl group, which contributes to its unique chemical properties and potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders.
(S)-2-(4-Methoxybutyl)-piperazine is classified as an organic compound and specifically falls under the category of piperazines. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring, making them significant in medicinal chemistry due to their diverse biological activities.
The synthesis of (S)-2-(4-Methoxybutyl)-piperazine typically involves several key steps:
The reaction conditions often include:
(S)-2-(4-Methoxybutyl)-piperazine can undergo various chemical reactions typical for piperazine derivatives:
Characterization of the synthesized product is typically performed using:
The mechanism of action for (S)-2-(4-Methoxybutyl)-piperazine is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain. Piperazines often interact with serotonin receptors, dopamine receptors, and other central nervous system targets.
Studies suggest that compounds with similar structures may exhibit anxiolytic or antidepressant effects by enhancing serotonergic transmission or modulating dopaminergic pathways .
(S)-2-(4-Methoxybutyl)-piperazine has potential applications in:
The piperazine scaffold (1,4-diazacyclohexane) has been a cornerstone of neuropharmacological agent development for over seven decades. Its journey began in the 1950s when researchers at Lederle Laboratories discovered the antifilarial activity of 1,4-disubstituted piperazines, revealing the scaffold's potential as a privileged structural motif in drug design [1]. This heterocyclic system’s significance stems from its balanced physicochemical properties: moderate basicity (pKa ~9 for secondary amines), water solubility enhancing bioavailability, structural rigidity enabling defined receptor interactions, and a polar surface area conducive to blood-brain barrier penetration [1] [4].
In Central Nervous System (CNS) drug discovery, piperazine derivatives have enabled critical breakthroughs. The scaffold’s ability to adopt chair and boat conformations allows optimal positioning of pharmacophoric elements within G-protein coupled receptors and ion channels. Fluoxetine (Prozac®), incorporating a para-trifluoromethylphenethyl-piperazine moiety, exemplifies this evolution as a pioneering serotonin reuptake inhibitor. Similarly, aripiprazole’s quinolinone-piperazine architecture enables partial agonism at dopamine D₂ and serotonin 5-HT₁A receptors, showcasing the scaffold’s versatility in psychopharmacology [1]. The piperazine ring’s nitrogen atoms often serve as hydrogen-bond acceptors with residues in neurotransmitter transporters or receptors. For instance, in sigma receptor ligands, the protonated piperazine nitrogen forms salt bridges with conserved aspartate residues, while the N-4 substituent occupies hydrophobic pockets [3]. This adaptability is quantified in drug databases where piperazine ranks as the third most prevalent N-heterocycle in marketed pharmaceuticals, following piperidine and pyridine [1].
Table 1: Evolution of Piperazine-Containing CNS Therapeutics
Era | Prototype Drug | Primary Target | Structural Role of Piperazine |
---|---|---|---|
1950s-1960s | Trifluoperazine | Dopamine D₂ receptor | Conformational constraint of phenothiazine side chain |
1980s-1990s | Buspirone | Serotonin 5-HT₁A receptor | Spacer linking pyrimidine to azaspirodecanedione |
1990s-2000s | Flibanserin | Serotonin 5-HT₁A/2A receptors | Core scaffold with multifunctional substitution |
2010s-Present | Vilazodone | Serotonin transporter | Linker between indole and benzofuran moieties |
The introduction of chirality into piperazine derivatives marked a paradigm shift in receptor-targeting precision. While early piperazine drugs were developed as racemates, stereochemical optimization has proven crucial for enhancing binding affinity, selectivity, and metabolic stability. The (S)-2-(4-Methoxybutyl)-piperazine motif exemplifies this trend, where the chiral center at the C-2 position creates distinct spatial orientations for the 4-methoxybutyl side chain [1] [8]. This enantioselectivity arises because biological targets—whether receptors, enzymes, or transporters—are inherently chiral environments that discriminate between stereoisomers.
Sigma receptor ligands demonstrate this principle dramatically. Early studies on (piperazin-2-yl)methanol derivatives revealed that minor stereochemical variations significantly impact sigma-1 (σ₁) receptor affinity. For instance, 4-methoxybenzyl-(2R)-hydroxymethylpiperazine showed 15-fold greater σ₁ binding (Kᵢ = 0.11 μM) than its (S)-counterpart due to optimal hydrophobic contact with Phe107 and Tyr103 in the binding pocket [3]. Similar enantioselectivity governs kinase inhibition: in anaplastic lymphoma kinase inhibitors like crizotinib, the (R)-enantiomer exhibits superior target affinity (IC₅₀ = 0.012 μM for c-MET) compared to the (S)-form, attributed to better hydrophobic enclosure in the ATP-binding cleft [7].
The (S)-configuration in 2-substituted piperazines often confers metabolic advantages. Enzymes like cytochrome P450 3A4 display stereoselectivity in N-dealkylation reactions. Molecular modeling suggests that (S)-2-alkylpiperazines adopt a pseudo-equatorial conformation where the substituent is shielded from oxidative attack, extending plasma half-life. This property is exploited in the design of (S)-2-(4-Methoxybutyl)-piperazine, where the chiral center minimizes unwanted first-pass metabolism while the 4-methoxybutyl chain optimizes logD (calculated ~1.8) for CNS penetration [8] [9].
Table 2: Enantioselective Binding Affinities of Chiral Piperazine Derivatives
Compound | (R)-Enantiomer Kᵢ (μM) | (S)-Enantiomer Kᵢ (μM) | Target | Selectivity Ratio (R/S) |
---|---|---|---|---|
4-Methoxybenzyl-piperazin-2-ylmethanol | 0.11 | 1.65 | Sigma-1 receptor | 15.0 |
Crizotinib precursor | 0.012 | 0.38 | c-MET kinase | 31.7 |
Avarone-thiopiperazine derivative | 0.83 | 12.5 | HeLa cells | 15.1 |
The 4-alkoxybutyl chain—particularly the 4-methoxybutyl variant—represents a strategic advancement in substituent engineering for piperazine-based therapeutics. This moiety emerged from systematic structure-property relationship studies addressing limitations of earlier alkyl and arylpiperazine derivatives. Traditional N-4 substituents like phenyl or short-chain alkyls often led to excessive lipophilicity (logP >3), compromising aqueous solubility and increasing metabolic vulnerability [6] [10]. The 4-alkoxybutyl group strikes an optimal balance: the butyl spacer provides flexibility for receptor accommodation, the ether oxygen introduces a hydrogen-bond acceptor, and the terminal methoxy group moderates lipophilicity.
Photochemical synthesis methodologies have enabled efficient incorporation of this substituent. Chen and Tang demonstrated that N-alkoxyphthalimide derivatives of 4-methoxybutanol undergo visible-light-mediated β-fragmentation to generate carbon-centered radicals. These radicals couple with glycine derivatives to yield unnatural amino acids featuring the 4-methoxybutyl side chain—a key intermediate in (S)-2-(4-Methoxybutyl)-piperazine synthesis [6]. The 4-methoxybutyl group’s conformational behavior is noteworthy: nuclear Overhauser effect spectroscopy studies reveal a bent conformation where the methoxy oxygen interacts with the piperazine proton at C-2, stabilizing a bioactive conformation [6].
In quinazoline-based kinase inhibitors, the 4-alkoxybutyl-piperazine moiety enhances solubility without sacrificing target engagement. For instance, derivatives like N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine showed improved water solubility (≥2 mg/mL) and potent EGFR inhibition (IC₅₀ = 0.096 μM) when modified with 4-methoxybutyl-piperazine versus methylpiperazine analogues [10]. The alkoxybutyl chain’s ethylene glycol-like segment may explain this advantage, mimicking solubilizing elements in neuraminidase inhibitors while maintaining hydrophobic contact with kinase allosteric pockets.
Table 3: Comparative Properties of Piperazine N-4 Substituents
Substituent | logD₇.₄ | Solubility (mg/mL) | σ₁ Receptor Kᵢ (μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Methyl | 0.9 | 32.5 | 12.3 | 18 |
Phenyl | 2.8 | 0.07 | 0.45 | 9 |
Cyclohexyl | 2.1 | 0.15 | 0.83 | 22 |
4-Methoxybutyl | 1.8 | 5.6 | 0.11 | 54 |
3,4-Dichlorobenzyl | 3.4 | 0.03 | 0.08 | 14 |
The trajectory of (S)-2-(4-Methoxybutyl)-piperazine exemplifies rational drug design evolution: from the serendipitous discovery of piperazine’s bioactive properties, through stereochemical refinement for receptor precision, to the engineered 4-alkoxybutyl substituent that optimizes physicochemical behavior. This molecular architecture serves as a versatile template for next-generation CNS agents, kinase modulators, and antimicrobials where balanced hydrophilicity and target selectivity are paramount [1] [6] [10].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8